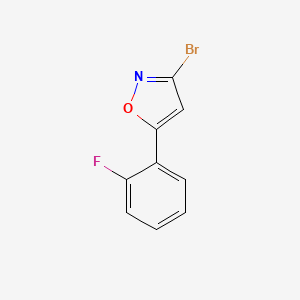![molecular formula C21H18Cl2N2O4 B13690066 [2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)
[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate is a complex organic compound with the molecular formula C21H18Cl2N2O4 . This compound features a benzoate ester linked to a dioxolane ring, which is further substituted with an imidazole group and a dichlorophenyl group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the dioxolane ring.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using a dichlorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Benzoate Ester: The final step involves esterification, where the benzoate group is introduced by reacting the intermediate with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an active pharmaceutical ingredient (API) in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of [(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate involves its interaction with specific molecular targets and pathways. The imidazole group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets. The overall effect of the compound depends on the specific biological context and the nature of the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate can be compared with other similar compounds, such as:
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Acetate: Similar structure but with an acetate ester instead of a benzoate ester.
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Propionate: Similar structure but with a propionate ester instead of a benzoate ester.
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Butyrate: Similar structure but with a butyrate ester instead of a benzoate ester.
The uniqueness of [(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C21H18Cl2N2O4 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C21H18Cl2N2O4/c22-16-6-7-18(19(23)10-16)21(13-25-9-8-24-14-25)28-12-17(29-21)11-27-20(26)15-4-2-1-3-5-15/h1-10,14,17H,11-13H2 |
InChI-Schlüssel |
OYTQFYBMBBVDPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)

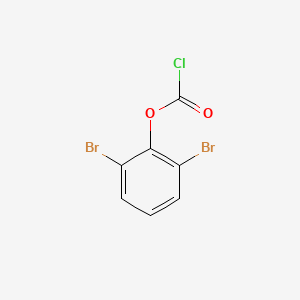

![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)
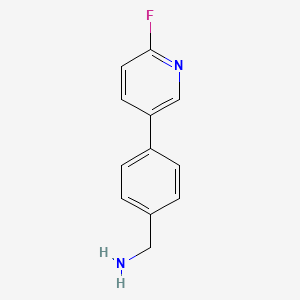
![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)
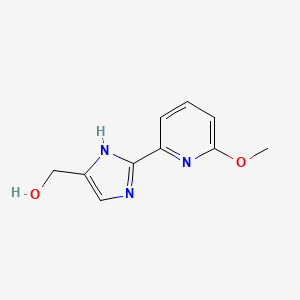

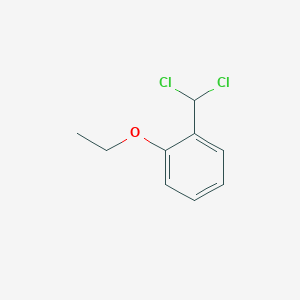
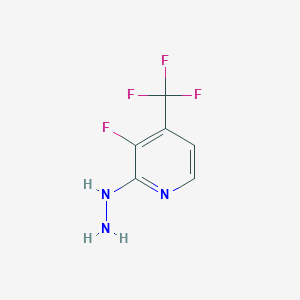
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)
